molecular formula C14H18N4O2S B2703871 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2097923-76-5

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2703871
CAS No.: 2097923-76-5
M. Wt: 306.38
InChI Key: CSFYQSBMLACHNW-UHFFFAOYSA-N
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Description

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound with a unique structure that combines elements from various chemical families, such as triazoles, pyrrolidines, and thiophenes. These distinct moieties grant the compound significant versatility and potential for numerous applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically begins with the formation of the triazole moiety through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Following this, a pyrrolidine ring is introduced using standard amination reactions. The final step involves the incorporation of the thiophene and ethanone functionalities, typically through Friedel-Crafts acylation or similar methodologies.

Industrial Production Methods

For large-scale production, industrial methods focus on optimizing yields and reaction conditions to ensure cost-effectiveness and sustainability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group can be reduced to an alcohol under hydrogenation conditions.

  • Substitution: : The triazole and pyrrolidine rings are subject to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: : Typical reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

  • Oxidation: : The major products can include sulfoxides or sulfones derived from the thiophene ring.

  • Reduction: : Reduction typically yields the corresponding alcohol.

  • Substitution: : Substituted triazole or pyrrolidine derivatives are commonly formed.

Scientific Research Applications

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:

  • Chemistry: : Utilized in the development of novel materials and as a precursor for more complex molecules.

  • Biology: : Studied for its potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Investigated for therapeutic properties, particularly in the modulation of specific molecular targets.

  • Industry: : Employed in the synthesis of advanced polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is highly dependent on its specific application:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

  • Pathways Involved: : Common pathways include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Compared to other triazole, pyrrolidine, and thiophene derivatives, 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one stands out due to its multifunctional nature and the synergistic effects of its diverse functional groups.

List of Similar Compounds

  • 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(furan-3-yl)ethan-1-one: : Similar structure but with a furan ring instead of thiophene.

  • 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(phenyl)ethan-1-one: : Contains a phenyl ring instead of a thiophene.

  • 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyrazol-3-yl)ethan-1-one: : Includes a pyrazole ring in place of thiophene.

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-20-9-12-7-18(16-15-12)13-2-4-17(8-13)14(19)6-11-3-5-21-10-11/h3,5,7,10,13H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYQSBMLACHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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